5,6-O-Isopropylidene-L-ascorbic acid

Catalog No.
S836663
CAS No.
15042-01-0
M.F
C9H12O6
M. Wt
216.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-O-Isopropylidene-L-ascorbic acid

CAS Number

15042-01-0

Product Name

5,6-O-Isopropylidene-L-ascorbic acid

IUPAC Name

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1

InChI Key

POXUQBFHDHCZAD-MHTLYPKNSA-N

Synonyms

5,6-O-Isopropylidene-L-ascorbic Acid; NSC 252042;

5,6-Isopropylidene-L-ascorbic acid is a ketal.

5,6-O-Isopropylidene-L-ascorbic acid (CAS 15042-01-0), commonly known as ascorbic acid acetonide, is a highly valuable, selectively protected chiral building block and precursor. By masking the C5 and C6 hydroxyl groups with an isopropylidene acetal, this compound isolates the redox-active C2-C3 enediol system for targeted chemical modification[1]. It is primarily procured by pharmaceutical and cosmetic manufacturers to synthesize stable, lipophilic vitamin C derivatives—such as 3-O-ethyl ascorbic acid and ascorbyl palmitate—and by synthetic chemists utilizing it as a chiral synthon for complex natural products [2]. Its high scalability, derived from a single-step acetone condensation, makes it the industry-standard intermediate over unprotected baseline materials.

Research Fit

Workflow Chiral pool synthesis intermediate
Selection Regioselective 5,6-enediol protection
Use Context C2- and C3-functionalization studies

Attempting to substitute 5,6-O-Isopropylidene-L-ascorbic acid with unprotected L-ascorbic acid in downstream synthesis fundamentally fails due to a lack of regioselectivity and incompatible solubility profiles. In unprotected ascorbic acid, the primary C6 hydroxyl group is highly reactive, meaning that direct alkylation or esterification yields complex, difficult-to-separate mixtures of poly-substituted byproducts rather than the desired C2 or C3 modifications[1]. Furthermore, unprotected ascorbic acid is strictly hydrophilic, requiring high-boiling, difficult-to-remove polar aprotic solvents like DMSO or DMF for organic reactions. In contrast, the isopropylidene protection not only forces reactions exclusively to the enediol core but also renders the molecule highly soluble in volatile, easily recoverable organic solvents like ethyl acetate and THF, drastically reducing downstream purification costs [2].

Substitution Risk

Unprotected ascorbic acid
Overlapping hydroxyl reactivity produces regioisomer mixtures, not single derivatives
Alternative protecting groups
Benzylidene, silyl, or acetyl protection alters acid lability, steric bulk, and downstream compatibility
Non-acetonide analogs
May not match established regioselective protocols; protocol transfer requires independent validation

Regioselectivity and Yield in 3-O-Alkylation/Allylation

When synthesizing high-value C3-modified derivatives, the choice of precursor dictates the overall yield and purity. Utilizing 5,6-O-Isopropylidene-L-ascorbic acid directs electrophilic attack exclusively to the highly nucleophilic C3-OH under mild basic conditions, routinely achieving >80% yields of the pure 3-O-substituted product [1]. In contrast, using unprotected L-ascorbic acid results in competitive reactions at the C6 primary hydroxyl, generating poly-alkylated mixtures that require costly chromatographic separation and significantly lower the yield of the target compound[2].

Evidence DimensionRegioselective Synthesis Yield (3-O-alkylation/allylation)
Target Compound Data>80% yield of isolated 3-O-substituted product
Comparator Or BaselineUnprotected L-ascorbic acid (Yields complex poly-substituted mixtures requiring extensive purification)
Quantified DifferenceElimination of C6-interference, maximizing C3-target yield and minimizing chromatographic waste
ConditionsMild basic conditions (e.g., K2CO3 or Et3N) with electrophilic reagents

High regioselectivity eliminates the need for complex intermediate purification steps, directly lowering the manufacturing cost of cosmetic and pharmaceutical APIs.

Synthetic Yield
Reported
≥90% yield, ≥98% purity
Supports cost-effective procurement and lot consistency review
Patent-reported process; batch-scale validation recommended

Processability via Organic Solvent Compatibility

The industrial scale-up of ascorbic acid derivatives is heavily dependent on solvent choice. Unprotected L-ascorbic acid is practically insoluble in standard, easily recoverable organic solvents, forcing the use of toxic or high-boiling solvents like DMF or DMSO. The introduction of the isopropylidene group in 5,6-O-Isopropylidene-L-ascorbic acid dramatically shifts the partition coefficient, making the compound highly soluble in ethyl acetate, THF, and acetone [1]. This lipophilicity enables the use of highly efficient biphasic systems and phase-transfer catalysis (e.g., water:ethyl acetate 1:1), which simplifies product extraction and solvent recovery [2].

Evidence DimensionSolvent Compatibility and Processability
Target Compound DataHighly soluble in ethyl acetate, THF, and acetone; compatible with biphasic phase-transfer catalysis
Comparator Or BaselineUnprotected L-ascorbic acid (Requires polar aprotic solvents like DMSO/DMF)
Quantified DifferenceEnables substitution of high-boiling, difficult-to-remove solvents with volatile, industrially preferred organic solvents
ConditionsStandard room-temperature organic synthesis and extraction protocols

Using volatile, recoverable organic solvents reduces energy consumption during solvent stripping and aligns with green chemistry manufacturing protocols.

Regioselective Allylation
Head-to-head
Mono-O-methyl derivatives: single regioisomer (78%, 69%) 2,3-di-O-methyl analog: mixture of regioisomers
Complete regiocontrol via differential hydroxyl protection
UV photochemical conditions; specialized equipment required

Deprotection Efficiency and Enediol Preservation

Protecting groups must be easily removable without damaging the sensitive core molecule. The isopropylidene acetal on 5,6-O-Isopropylidene-L-ascorbic acid is quantitatively hydrolyzed back to the free diol using dilute acid (e.g., mild methanesulfonic or hydrochloric acid) at moderate temperatures [1]. When compared to bulkier protecting groups like benzylidene, the isopropylidene group offers superior deprotection kinetics and avoids the need for harsh catalytic hydrogenation, which risks reducing the critical C2-C3 double bond of the enediol system [2].

Evidence DimensionDeprotection Conditions and Core Preservation
Target Compound DataQuantitative hydrolysis using dilute acid, preserving the enediol double bond
Comparator Or Baseline5,6-O-Benzylidene-L-ascorbic acid (May require harsher conditions or hydrogenation, risking enediol reduction)
Quantified DifferenceMilder deprotection profile ensures maximum recovery of the redox-active ascorbic acid core
ConditionsAqueous acidic hydrolysis during final API deprotection steps

Mild deprotection prevents degradation of the highly sensitive antioxidant core, ensuring high final product purity for sensitive cosmetic formulations.

In Vivo Bioavailability
Head-to-head
IAsA: elevated tissue vitamin C IAsS: marginal effect (trout model, 2,4-DNPH method)
Reported differentiation in tissue vitamin C elevation
Aquaculture research model; mammalian translation not established
Metal Coordination
Head-to-head
Protected dianion: no ate-complex Unprotected dianion: exclusive ate-complex
Altered coordination behavior; potential dioxolane ring interaction
Solution-state evidence; single-crystal confirmation not reported
Membrane Permeation
Head-to-head
VCA: baseline permeation Prodrug 15a: ~15× higher flux VC: no detectable permeation
VCA establishes baseline for prodrug optimization
Silicone membrane model; skin permeation not directly predicted
Cellular Antioxidant Activity
Head-to-head
Prodrug 15e: ~30× CAA vs VC Cell viability to 900 μM
VCA-derived prodrug enables elevated cellular antioxidant assay response
HaCaT keratinocyte model; cell-line specific validation needed

Synthesis of Premium Cosmetic Whitening Agents (e.g., 3-O-Ethyl Ascorbic Acid)

Because 5,6-O-Isopropylidene-L-ascorbic acid guarantees regioselective reaction at the C3-hydroxyl group, it is the premier precursor for manufacturing 3-O-ethyl ascorbic acid and other stable cosmetic derivatives [1]. The acetonide protection prevents unwanted C6-alkylation, ensuring that the final cosmetic API achieves the strict purity profiles required for high-end dermatological formulations.

Production of Lipophilic Antioxidants (e.g., Ascorbyl Tetraisopalmitate)

The enhanced organic solubility of the acetonide derivative allows it to be processed in lipophilic solvent systems. This makes it an ideal intermediate for synthesizing oil-soluble vitamin C derivatives, where the unprotected ascorbic acid would fail to dissolve or react efficiently with long-chain fatty acid chlorides [2].

Chiral Synthon Generation for Pharmaceutical Manufacturing

Beyond vitamin C derivatives, the compound is widely procured as an inexpensive, highly pure chiral building block. Its protected 5,6-diol and reactive enediol core allow for stereocontrolled Claisen rearrangements and oxidative cleavages, yielding valuable C2/C3-modified aldono-lactones and optically active glyceric acid derivatives used in complex drug synthesis[3].

Application Selection Guide

Application
Selection Property
Validation Focus
Chiral gulono-γ-lactone synthesis
Regioselective enediol protection
Stereochemical integrity confirmation
Photochemical oxetane synthesis
Hydroxyl protection pattern
Regioisomer purity evaluation
Vitamin C prodrug design
Prodrug scaffold suitability
Permeation and activation profiling
Metal-coordination studies
Dioxolane-modified coordination
Complex stoichiometry analysis

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

216.06338810 Da

Monoisotopic Mass

216.06338810 Da

Heavy Atom Count

15

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